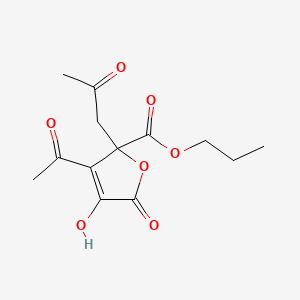

Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate

Description

Properties

CAS No. |

85237-88-3 |

|---|---|

Molecular Formula |

C13H16O7 |

Molecular Weight |

284.26 g/mol |

IUPAC Name |

propyl 3-acetyl-4-hydroxy-5-oxo-2-(2-oxopropyl)furan-2-carboxylate |

InChI |

InChI=1S/C13H16O7/c1-4-5-19-12(18)13(6-7(2)14)9(8(3)15)10(16)11(17)20-13/h16H,4-6H2,1-3H3 |

InChI Key |

SGDCBRHHICWCPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1(C(=C(C(=O)O1)O)C(=O)C)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate typically involves multiple steps. One common method includes the esterification of 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoic acid with propanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate is a chemical compound with the molecular formula and a molar mass of approximately 284.26 g/mol. It is a furoate ester derived from 2-furancarboxylic acid, characterized by a furan ring, an acetyl group, and hydroxyl and carbonyl functional groups. Research indicates that this compound exhibits biological activities, with potential applications in pharmaceuticals and agriculture.

Potential Applications

This compound has potential applications in pharmaceuticals and agriculture. Preliminary studies suggest potential anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications. Its structure may allow it to interact with specific biological targets, leading to effects on cellular processes such as apoptosis and proliferation.

| Application | Description |

|---|---|

| Therapeutic Applications | Preliminary studies suggest potential anti-inflammatory and antioxidant properties. Its unique structure contributes to its potential biological activities. |

| Agriculture | The compound's unique structure contributes to its potential applications in agriculture. |

Biological Activities

Research indicates that this compound exhibits various biological activities. Preliminary studies suggest potential anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications. Additionally, its structure may allow it to interact with specific biological targets, leading to effects on cellular processes such as apoptosis and proliferation.

Interaction studies involving this compound focus on its ability to bind with biological macromolecules such as proteins and nucleic acids. These studies may include:

- Spectroscopic methods such as UV-Vis spectroscopy and fluorescence spectroscopy

- Calorimetric techniques to measure binding affinities and thermodynamics

- Molecular docking simulations to predict binding modes and interaction energies

Mechanism of Action

The mechanism by which Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Structural and Functional Overview

The molecule features a fused furan-carboxylate backbone with multiple oxygen-containing substituents:

- 2-Oxopropyl group : Introduces a ketone functionality that may participate in hydrogen bonding or hydrophobic interactions, as observed in S-(2-oxopropyl)-CoA enzyme complexes .

- Propyl ester : Influences solubility and lipophilicity, with longer alkyl chains typically increasing lipid membrane affinity compared to shorter-chain analogs (e.g., ethyl esters) .

Comparison with Ethyl Analogue

The ethyl analogue, Ethyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate (CAS: 23127-85-7), shares identical core substituents but differs in the ester alkyl chain (ethyl vs. propyl). Key distinctions include:

The propyl variant’s increased chain length likely improves membrane permeability in biological systems, though this requires empirical validation. Both compounds demand stringent handling protocols to avoid inhalation or dermal exposure .

Comparison with S-(2-oxopropyl)-CoA

S-(2-oxopropyl)-CoA, a nonhydrolyzable acetyl-CoA analog, shares the 2-oxopropyl substituent with the target compound. Structural and functional insights include:

- Mechanistic Role: The 2-oxopropyl group in S-(2-oxopropyl)-CoA competitively inhibits enzymatic reactions by introducing a non-hydrolyzable methylene bridge, stabilizing via hydrophobic interactions with residues like Met-108 and Ala-110 .

- Divergent Reactivity: Unlike the CoA derivative, the propyl furoate lacks the thioester linkage critical for enzymatic catalysis, limiting direct biochemical activity. However, its 2-oxopropyl group may still engage in non-covalent interactions (e.g., with hydrophobic enzyme pockets) in synthetic or inhibitory contexts .

Comparison with Phenolic Esters

Phenolic esters like propyl guaiacol and isoeugenol differ fundamentally in core structure (phenolic vs. furoate backbone) but share ester functionalities. Key contrasts include:

- Stability: Furoate esters are more prone to ring-opening reactions under acidic/basic conditions due to the strained furan ring, whereas phenolic esters exhibit greater stability .

- Analytical Purity : Both classes require NMR and UHPLC for purity assessment. For example, propyl guaiacol achieved >71% purity via NMR, whereas methyl paraben showed only 33% purity due to persistent impurities . The target propyl furoate would likely require similar rigorous profiling.

- Applications: Phenolic esters are widely used in fragrances and preservatives, whereas the propyl furoate’s niche reactivity suggests specialized synthetic or mechanistic studies .

Biological Activity

Propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate (CAS: 85237-88-3) is a synthetic compound belonging to the class of furoate esters. With a molecular formula of C13H16O7 and a molar mass of approximately 284.26 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic domains. This article reviews the biological activity of this compound based on recent studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H16O7 |

| Molar Mass | 284.26194 g/mol |

| CAS Number | 85237-88-3 |

| EINECS | 286-451-6 |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Recent literature indicates that derivatives of acetylated compounds often exhibit significant antimicrobial effects. A study on related compounds showed that those with an acetyl group demonstrated enhanced activity against various strains of bacteria and fungi, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is thought to involve interference with biofilm formation and gene transcription related to microbial resistance .

Table 1: Antimicrobial Activity Against Various Strains

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Propyl 3-acetyl...furoate | <1 | Antifungal |

| Ciprofloxacin | Reference | Antibacterial |

Cytotoxicity Studies

Cytotoxicity studies conducted on cell lines such as L929, A549, and HepG2 revealed variable effects depending on concentration. The most active derivatives showed promising results in stimulating cell viability at lower concentrations while exhibiting toxicity at higher doses.

Table 2: Cytotoxicity Results

| Dose (µM) | L929 Cell Viability (%) After 24h | A549 Cell Viability (%) After 48h |

|---|---|---|

| 200 | 77 | 88 |

| 100 | 92 | 102 |

| 50 | 74 | 85 |

| 12 | 109 | 105 |

Case Studies

A notable study focused on the synthesis and evaluation of various derivatives of acetylated furoate compounds, including propyl 3-acetyl...furoate. These studies confirmed that the presence of specific functional groups significantly influences biological activity.

One case study demonstrated that a derivative similar to propyl 3-acetyl...furoate exhibited potent antifungal activity against Cryptococcus neoformans, with an MIC value below the threshold for effective treatment . Additionally, the compound's ability to enhance cell viability in certain conditions suggests potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing propyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)furoate?

The compound’s synthesis likely involves phosphonate-mediated cyclization or esterification. For example, diethyl (2-oxopropyl)phosphonate (CAS 1067-71-6) can act as a precursor for forming the 2-oxopropyl moiety via Horner-Wadsworth-Emmons reactions . Methyl ester analogs (e.g., methyl 3-acetyl-2,5-dihydro-4-hydroxy-5-oxo-2-(2-oxopropyl)-2-furoate, CAS 23127-83-5) suggest transesterification with propanol under acid catalysis could yield the propyl derivative . Key steps include protecting the hydroxyl group during acetyl and oxo substitutions to avoid side reactions.

Basic: How should researchers characterize the structural integrity of this compound?

Use a combination of ¹H NMR (400 MHz in CDCl₃), ESI-MS , and IR spectroscopy. For NMR, expect signals for the propyl ester (δ ~1.0–1.6 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂), acetyl group (singlet at δ ~2.1–2.3 ppm), and furan ring protons (δ ~6.5–7.5 ppm). Compare with analogs like diethyl (2-(3,5-dimethoxyphenyl)-2-oxoethyl)phosphonate (δ 3.89 ppm for methoxy groups) . ESI-MS should show [M+H]⁺ peaks aligned with the molecular formula (C₁₃H₁₈O₈, exact mass ~326.3).

Advanced: What experimental strategies can resolve contradictions in reported bioactivity data for similar furoate derivatives?

If bioactivity studies yield conflicting results (e.g., kinase inhibition vs. no activity), conduct dose-response assays with purified enzymes (e.g., PKC-ε or ERK1/2) using AlphaScreen phospho-kinase kits . Include positive controls like Rottlerin (a known kinase inhibitor) and validate via structure-activity relationship (SAR) analysis. For example, the 2-oxopropyl group in S-(2-oxopropyl)-CoA was critical for enzyme inhibition in acetyltransferase studies , suggesting modifying this moiety could clarify bioactivity discrepancies.

Advanced: How can researchers assess the compound’s stability under varying experimental conditions?

Design a stability study with variables:

- pH : Test buffered solutions (pH 3–9) at 25°C and 37°C.

- Light sensitivity : Expose to UV/VIS light and monitor degradation via HPLC.

- Thermal stability : Use TGA/DSC to identify decomposition temperatures.

Safety data for dimethyl (1-diazo-2-oxopropyl)phosphonate highlight the need for inert atmospheres and low-temperature storage (−20°C) for reactive intermediates . Apply similar protocols, especially if the compound contains labile esters or ketones.

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–280 nm for carbonyl groups). For trace analysis, use LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode. Calibrate with synthetic standards and spike recovery experiments in biological matrices (e.g., plasma or cell lysates) to validate accuracy.

Advanced: How can researchers investigate the compound’s role as a metabolic intermediate or enzyme substrate?

Use isotopic labeling (e.g., ¹³C or ²H) to track incorporation into downstream metabolites via GC-MS. For enzyme studies, perform kinetic assays with acetyl-CoA or similar cofactors, as seen in OatWY acetyltransferase assays . Monitor reaction progress via fluorescence polarization or AlphaScreen cAMP kits .

Basic: What safety precautions are essential when handling this compound?

While direct toxicity data are limited, follow protocols for structurally related phosphonates and esters:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation/contact; dimethyl phosphonate analogs require strict handling due to diazo group reactivity .

- Dispose of waste via approved hazardous chemical protocols.

Advanced: How can computational modeling guide the optimization of this compound’s pharmacological profile?

Perform docking studies (e.g., AutoDock Vina) using crystallographic data from acetyl-CoA-binding enzymes (e.g., OatWY PDB structures) to predict interactions with the 2-oxopropyl and acetyl groups . Combine with MD simulations to assess binding stability. Validate predictions via mutagenesis (e.g., His-121 in OatWY) and compare IC₅₀ values against experimental data.

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Critical issues include:

- Low yields in cyclization steps: Optimize solvent polarity (e.g., switch from THF to DMF) and catalyst loading.

- Purification difficulties : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC.

- Ester hydrolysis : Monitor reaction pH and avoid prolonged exposure to aqueous conditions during workup.

Advanced: How can researchers address discrepancies in reported spectral data for structural analogs?

If NMR/MS data conflict (e.g., shifts for acetyl vs. oxo groups), conduct variable-temperature NMR to detect conformational dynamics. Compare with computational predictions (e.g., DFT-calculated chemical shifts). For diastereomers, use chiral HPLC or Mosher ester analysis. Cross-validate with X-ray crystallography if crystals are obtainable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.